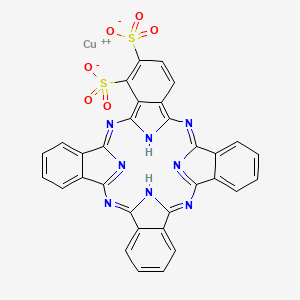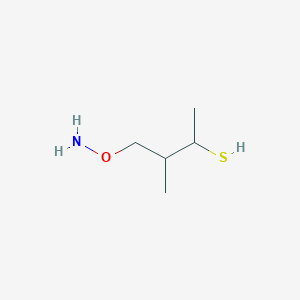
Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a benzene ring, a thioic acid group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of the corresponding thioic acid with a phenylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active thioic acid, which can then interact with thiol groups in proteins, leading to modulation of enzyme activity or signaling pathways.
Comparison with Similar Compounds
- Benzeneethanethioic acid, alpha-oxo-, S-methyl ester.
- Benzeneacetic acid, alpha-oxo-, methyl ester.
Comparison:
Structural Differences: While Benzeneethanethioic acid, 3-methyl-alpha-oxo-, S-(phenylmethyl) ester contains a phenylmethyl ester group, similar compounds may have different ester groups such as methyl or ethyl.
Reactivity: The presence of different ester groups can influence the reactivity and stability of the compound, affecting its suitability for various applications.
Applications: The unique structure of this compound may confer specific properties that make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C16H14O2S |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
S-benzyl 2-(3-methylphenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12-6-5-9-14(10-12)15(17)16(18)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
OUNVXPTYPKCTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


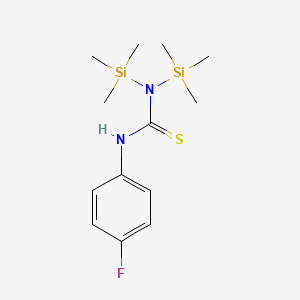
![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)
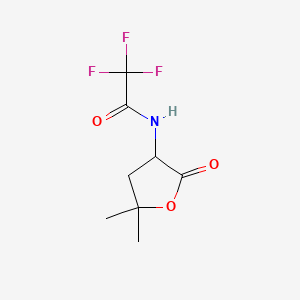
![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)
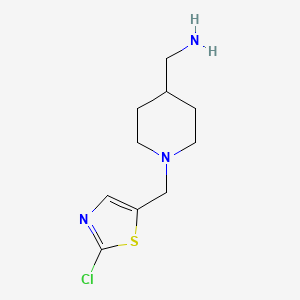

![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)
![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)




